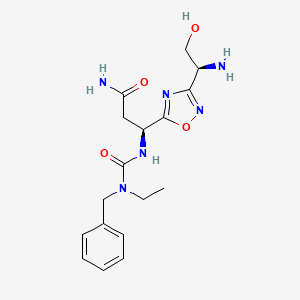
"(betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide"
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the catalytic asymmetric synthesis of α-chiral primary amines, which are valuable building blocks for the synthesis of amine-containing pharmaceuticals and natural compounds . This method involves the use of catalytic systems to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors and advanced catalytic systems to ensure high efficiency and scalability. The use of environmentally friendly reagents and solvents is also a key consideration in industrial settings to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
(betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high stability and reactivity.
Mecanismo De Acción
The mechanism of action of (betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. Detailed mechanistic studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
(betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide can be compared with other similar compounds, such as:
β-Amino acids: These compounds share structural similarities and are also used as building blocks in organic synthesis and medicinal chemistry.
The uniqueness of (betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide lies in its specific structure and the presence of the oxadiazole ring, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C17H24N6O4 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(3S)-3-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[benzyl(ethyl)carbamoyl]amino]propanamide |
InChI |
InChI=1S/C17H24N6O4/c1-2-23(9-11-6-4-3-5-7-11)17(26)20-13(8-14(19)25)16-21-15(22-27-16)12(18)10-24/h3-7,12-13,24H,2,8-10,18H2,1H3,(H2,19,25)(H,20,26)/t12-,13+/m1/s1 |
Clave InChI |
QXGZJFBWLLGTOX-OLZOCXBDSA-N |
SMILES isomérico |
CCN(CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C2=NC(=NO2)[C@@H](CO)N |
SMILES canónico |
CCN(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C2=NC(=NO2)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


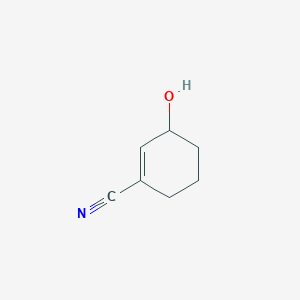
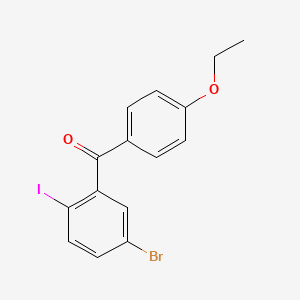
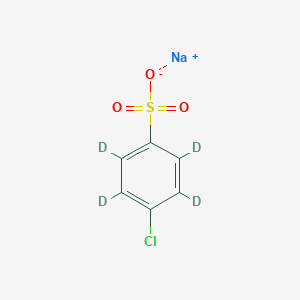
![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
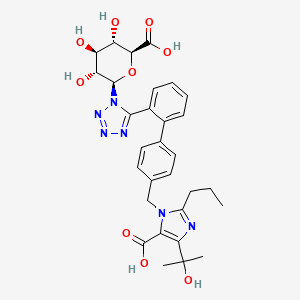
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
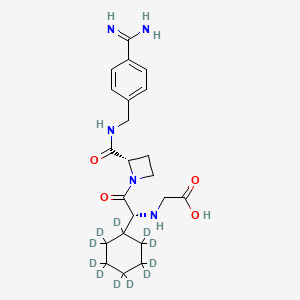
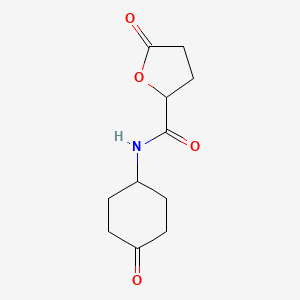
![N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13861443.png)

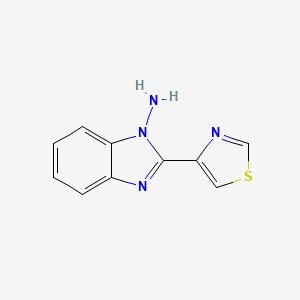
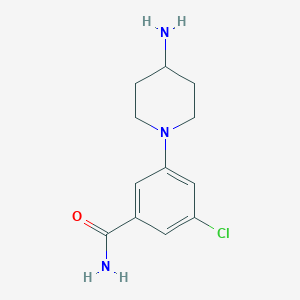
![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)
